molecular formula C29H31N5O3S2 B11630323 2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11630323
M. Wt: 561.7 g/mol
InChI Key: KBSGVGTYVCVDAO-JLPGSUDCSA-N
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Description

The compound “(5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted piperazines, pyridopyrimidines, and thiazolidinones. The reaction conditions may involve:

    Condensation reactions: Combining different molecular fragments under acidic or basic conditions.

    Cyclization reactions: Forming the thiazolidinone ring structure.

    Oxidation and reduction reactions: Modifying functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Batch processing: Small-scale production in laboratory settings.

    Continuous flow synthesis: Large-scale production using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Modulation of receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Piperazine derivatives: Used in various therapeutic applications, including antipsychotic and antihistamine drugs.

    Pyridopyrimidines: Studied for their anticancer and antiviral activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H31N5O3S2

Molecular Weight

561.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O3S2/c1-20-9-10-25-30-26(32-13-11-31(12-14-32)18-21-6-3-2-4-7-21)23(27(35)33(25)17-20)16-24-28(36)34(29(38)39-24)19-22-8-5-15-37-22/h2-4,6-7,9-10,16-17,22H,5,8,11-15,18-19H2,1H3/b24-16-

InChI Key

KBSGVGTYVCVDAO-JLPGSUDCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Origin of Product

United States

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